1-(4-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1-(4-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1011400-09-1
VCID: VC8035461
InChI: InChI=1S/C21H16ClN3O2/c1-13-19-17(21(26)27)11-18(15-5-3-2-4-6-15)23-20(19)25(24-13)12-14-7-9-16(22)10-8-14/h2-11H,12H2,1H3,(H,26,27)
SMILES: CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)O)CC4=CC=C(C=C4)Cl
Molecular Formula: C21H16ClN3O2
Molecular Weight: 377.8 g/mol

1-(4-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

CAS No.: 1011400-09-1

Cat. No.: VC8035461

Molecular Formula: C21H16ClN3O2

Molecular Weight: 377.8 g/mol

* For research use only. Not for human or veterinary use.

1-(4-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid - 1011400-09-1

Specification

CAS No. 1011400-09-1
Molecular Formula C21H16ClN3O2
Molecular Weight 377.8 g/mol
IUPAC Name 1-[(4-chlorophenyl)methyl]-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Standard InChI InChI=1S/C21H16ClN3O2/c1-13-19-17(21(26)27)11-18(15-5-3-2-4-6-15)23-20(19)25(24-13)12-14-7-9-16(22)10-8-14/h2-11H,12H2,1H3,(H,26,27)
Standard InChI Key IBAJNSURVSGOMV-UHFFFAOYSA-N
SMILES CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)O)CC4=CC=C(C=C4)Cl
Canonical SMILES CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)O)CC4=CC=C(C=C4)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₂₁H₁₆ClN₃O₂, with a molecular weight of 377.8 g/mol. Key structural features include:

  • A pyrazolo[3,4-b]pyridine core, enabling π-π stacking and hydrogen bonding.

  • A 4-chlorobenzyl group at N1, contributing to hydrophobic interactions.

  • A methyl group at C3 and phenyl group at C6, enhancing steric bulk and binding selectivity.

  • A carboxylic acid at C4, critical for hydrogen bonding and solubility .

Table 1: Molecular Properties

PropertyValue
CAS No.1011400-09-1
IUPAC Name1-[(4-Chlorophenyl)methyl]-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid
SMILESCC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)O)CC4=CC=C(C=C4)Cl
SolubilityModerate in polar aprotic solvents (DMF, DMSO)
LogP~3.2 (predicted)

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis typically involves multi-component reactions (MCRs) and cyclization strategies:

  • Doebner-Ugi Reaction: Combines aldehydes, amines, and carboxylic acids to construct the pyrazolo[3,4-b]pyridine core. For example, 5-amino-3-methylpyrazole reacts with aromatic aldehydes and α,β-unsaturated ketones under acidic conditions to form intermediates, followed by Ugi-type amidation .

  • Cyclocondensation: 3-(Cyanoacetyl)indole and 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine undergo catalytic cyclization using Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ nanoparticles, yielding the target compound in 82% yield .

Structural Confirmation

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 8.2 ppm (pyridine H), δ 7.4–7.8 ppm (aromatic H), and δ 5.1 ppm (CH₂ of benzyl).

  • X-ray Crystallography: Confirms the planar pyrazolo[3,4-b]pyridine core and orthogonal orientation of the 4-chlorobenzyl group .

Biological Activities and Mechanisms

Kinase Inhibition

The compound exhibits nanomolar inhibitory activity against TRKA (IC₅₀ = 56 nM), disrupting autophosphorylation and downstream MAPK/ERK signaling in KM-12 colorectal cancer cells . Comparative studies with larotrectinib (1) reveal similar binding modes to the ATP pocket, with the 4-chlorobenzyl group occupying a hydrophobic cleft near Leu657 .

PPARα Activation

As a PPARα agonist, it reduces plasma triglycerides in high-fructose-fed rats by 40% at 10 mg/kg, comparable to fenofibrate. Structural studies show the carboxylic acid forms hydrogen bonds with Tyr314 and His440 in the ligand-binding domain, while the phenyl group stabilizes helix 12 .

Antibacterial Activity

Despite moderate solubility, derivatives demonstrate bacteriostatic effects against Staphylococcus aureus (MIC = 32 µg/mL) by inhibiting dihydrofolate reductase (DHFR) .

Structure-Activity Relationships (SAR)

Substituent Effects

  • C4 Carboxylic Acid: Essential for PPARα activation; esterification (e.g., methyl ester) abolishes activity .

  • N1 4-Chlorobenzyl: Enhances TRK selectivity; replacing chlorine with fluorine reduces potency by 10-fold .

  • C6 Phenyl: Optimal for π-stacking with TRKA’s Phe589; substitution with heteroaryls (e.g., pyridyl) decreases affinity .

Table 2: SAR of Key Modifications

PositionModificationEffect on TRKA IC₅₀Effect on PPARα EC₅₀
C4COOH → COOCH₃>1,000 nMInactive
N14-Cl-Bn → 3-Cl-Bn89 nM52% Activation
C6Ph → 4-F-Ph120 nMNo Change

Pharmacokinetics and Toxicity

ADME Properties

  • Absorption: Moderate oral bioavailability (F = 35%) due to low intestinal permeability .

  • Metabolism: Hepatic CYP2C9-mediated oxidation to inactive metabolites; plasma half-life = 4.2 h .

  • Excretion: Renal (60%) and fecal (40%) .

Toxicity Profile

  • Acute Toxicity: LD₅₀ > 500 mg/kg in mice; no hepatotoxicity at therapeutic doses .

  • CYP Inhibition: Weak inhibitor of CYP3A4 (IC₅₀ > 50 µM) .

Comparative Analysis with Analogues

1-(3-Chlorobenzyl) Isomer

The 3-chlorobenzyl analogue (CAS 1011398-52-9) shows reduced TRKA affinity (IC₅₀ = 120 nM) due to suboptimal hydrophobic packing in the binding site.

Methyl Ester Derivative

Methyl 1-(4-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS N/A) serves as a prodrug, hydrolyzing in vivo to the active carboxylic acid.

Future Directions and Applications

Oncology

  • Combination Therapy: Synergizes with EGFR inhibitors (e.g., erlotinib) in NSCLC models .

  • PROTAC Development: Conjugation with E3 ligase ligands to degrade TRK fusion proteins .

Metabolic Diseases

  • Dual PPARα/γ Agonists: Structural hybridization with glitazones to enhance insulin sensitization .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator